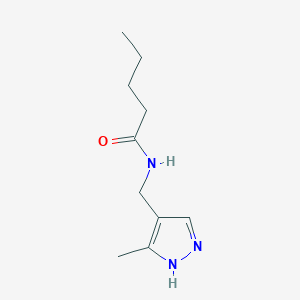

n-((3-Methyl-1h-pyrazol-4-yl)methyl)pentanamide

Description

N-((3-Methyl-1H-pyrazol-4-yl)methyl)pentanamide is a synthetic organic compound featuring a pentanamide group (-CONH-C₄H₉) linked via a methylene bridge (-CH₂-) to the 4-position of a 3-methyl-substituted pyrazole ring.

Properties

Molecular Formula |

C10H17N3O |

|---|---|

Molecular Weight |

195.26 g/mol |

IUPAC Name |

N-[(5-methyl-1H-pyrazol-4-yl)methyl]pentanamide |

InChI |

InChI=1S/C10H17N3O/c1-3-4-5-10(14)11-6-9-7-12-13-8(9)2/h7H,3-6H2,1-2H3,(H,11,14)(H,12,13) |

InChI Key |

PDHINWANMYJAKC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)NCC1=C(NN=C1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-((3-Methyl-1h-pyrazol-4-yl)methyl)pentanamide typically involves the reaction of 3-methyl-1H-pyrazole with a suitable pentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: n-((3-Methyl-1h-pyrazol-4-yl)methyl)pentanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of substituted amides or esters.

Scientific Research Applications

Chemistry: n-((3-Methyl-1h-pyrazol-4-yl)methyl)pentanamide is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazole-based ligands and catalysts.

Biology: In biological research, this compound is studied for its potential pharmacological activities. Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.

Industry: In the industrial sector, n-((3-Methyl-1h-pyrazol-4-yl)methyl)pentanamide is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of n-((3-Methyl-1h-pyrazol-4-yl)methyl)pentanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a biological response. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Structural Analogues with Pyrazole Moieties

Compound A : N-((1-Phenyl-1H-pyrazol-4-yl)methyl)-4-methyl-2-(3-phenylureido)propanamido-pentanamide (P23)

- Structural Differences : P23 incorporates a phenyl-substituted pyrazole (1-phenyl) and additional phenylureido-propanamido groups.

- Key Data :

- Melting point: 144–146°C.

- IR peaks: 1667 cm⁻¹ (amide C=O), 1601 cm⁻¹ (aromatic C=C).

Compound B : (S)-N-((2'-(1H-Tetrazol-5-yl)biphenyl-4-yl)methyl)-N-(1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1-oxobutan-2-yl)pentanamide

- Structural Differences : Features a biphenyl-tetrazole core and a 3,5-dimethylpyrazole substituent.

- Biological Activity : Demonstrated antimicrobial effects against E. coli and S. aureus (inhibition zones: 12–15 mm) .

- Implications: The tetrazole and biphenyl moieties may contribute to bacterial membrane disruption, while the pyrazole’s dimethyl substitution could influence steric interactions.

Compound C : 3-Cyclopentyl-N-{[5-(4-ethylpiperazin-1-yl)-1-(3-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methyl}-N-(2-methylpropyl)propanamide

- Structural Differences : Contains a fluorophenyl-pyrazole with ethylpiperazine and cyclopentylpropanamide groups.

- Implications : The fluorophenyl and piperazine substituents enhance solubility and receptor targeting, suggesting that the target compound’s simpler structure may lack such pharmacokinetic advantages.

Pentanamide Derivatives with Varied Substituents

Compound D : N-(4-Methoxyphenyl)pentanamide

- Structural Differences : Replaces the pyrazole group with a 4-methoxyphenyl ring.

- Key Data :

- Implications : The absence of pyrazole reduces heterocyclic interactions but improves safety profiles. This highlights how pyrazole incorporation in the target compound might trade cytotoxicity for enhanced target specificity.

Compound E : N4-Valeroylsulfanilamide (N-[4-(aminosulfonyl)phenyl]pentanamide)

- Structural Differences : Includes a sulfonamide (-SO₂NH₂) group para to the pentanamide.

- Key Data :

- Implications : Sulfonamide groups enhance hydrogen-bonding capacity and acidity, which the target compound’s pyrazole may partially replicate via its N-H group.

Biological Activity

n-((3-Methyl-1h-pyrazol-4-yl)methyl)pentanamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure

The compound can be represented as follows:

Synthesis

Synthesis methods for n-((3-Methyl-1h-pyrazol-4-yl)methyl)pentanamide often involve the reaction of 3-methyl-1H-pyrazole with various amides. The synthetic pathways are crucial as they influence the biological activity of the resulting compound.

Antimicrobial and Antioxidant Properties

Research has demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial and antioxidant activities. For example, studies have shown that certain pyrazole derivatives can effectively scavenge free radicals and inhibit microbial growth, suggesting potential therapeutic applications in treating infections and oxidative stress-related diseases .

The biological activity of n-((3-Methyl-1h-pyrazol-4-yl)methyl)pentanamide is primarily attributed to its interaction with specific biological targets. Molecular docking studies have indicated that this compound may act as an antagonist at the angiotensin II type 2 (AT2) receptor, which plays a critical role in cardiovascular health. The binding affinity and antagonistic activity have been quantified through competitive binding assays, revealing significant inhibition of receptor activity .

Case Studies

- Cardiovascular Effects : In a study focusing on cardiovascular health, n-((3-Methyl-1h-pyrazol-4-yl)methyl)pentanamide demonstrated the ability to lower blood pressure in hypertensive models by antagonizing the AT2 receptor. This was evidenced by a reduction in angiotensin II-induced vasoconstriction .

- Neuroprotective Effects : Another study explored the neuroprotective properties of this compound in models of neurodegeneration. It was found to enhance neuronal survival and promote neurite outgrowth, indicating potential benefits in conditions like Alzheimer's disease .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.